![molecular formula C19H19F3N2O B6031862 N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B6031862.png)

N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

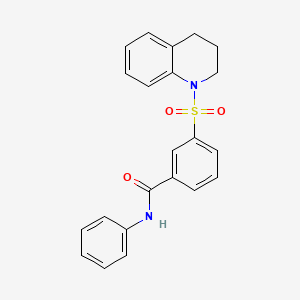

N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine, also known as TFB-TAP, is a novel compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of piperidine derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.

Mechanism of Action

N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine acts as a selective antagonist of dopamine D3 receptors, which are predominantly located in the mesolimbic pathway of the brain. By blocking the activity of these receptors, this compound can modulate the release of dopamine in this pathway, which is involved in reward processing and addiction. This mechanism of action has been studied extensively in vitro and in vivo, and has provided insights into the role of dopamine D3 receptors in various neurological and psychiatric disorders.

Biochemical and Physiological Effects:

This compound has been shown to have a high affinity for dopamine D3 receptors, with a binding affinity that is 10-fold higher than that of other dopamine receptor subtypes. This selectivity has been attributed to the unique chemical structure of this compound, which allows it to interact with specific amino acid residues in the binding pocket of dopamine D3 receptors. This binding affinity has been used to develop new imaging agents that can selectively label dopamine D3 receptors in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine in lab experiments include its high purity and yield, as well as its selectivity for dopamine D3 receptors. This selectivity allows researchers to study the role of this receptor subtype in various neurological and psychiatric disorders, without the confounding effects of other dopamine receptor subtypes. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This can be overcome by using appropriate solvents and formulations that enhance its solubility and stability.

Future Directions

There are several future directions for research on N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine, including the development of new therapeutic agents that target dopamine D3 receptors, the use of this compound as a tool to study the role of dopamine D3 receptors in addiction and other disorders, and the optimization of the synthesis and formulation of this compound for in vivo applications. Additionally, the development of new imaging agents that can selectively label dopamine D3 receptors in vivo can provide insights into the distribution and function of these receptors in the brain.

Synthesis Methods

The synthesis of N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine involves a multi-step process that includes the reaction of piperidine with benzoyl chloride, followed by the reaction of the resulting intermediate with trifluoromethyl iodide. The final product is obtained after purification through column chromatography. This method has been optimized to produce this compound in high yield and purity.

Scientific Research Applications

N-phenyl-1-[2-(trifluoromethyl)benzoyl]-3-piperidinamine has been used in various scientific research studies due to its ability to selectively bind to dopamine D3 receptors. This receptor subtype has been implicated in several neurological and psychiatric disorders, including addiction, depression, and schizophrenia. This compound has been used to study the role of dopamine D3 receptors in these disorders and to develop new therapeutic agents that target this receptor subtype.

properties

IUPAC Name |

(3-anilinopiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c20-19(21,22)17-11-5-4-10-16(17)18(25)24-12-6-9-15(13-24)23-14-7-2-1-3-8-14/h1-5,7-8,10-11,15,23H,6,9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADQLGJWJYPMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2C(F)(F)F)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,5-dimethylbenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B6031784.png)

![N-allyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B6031794.png)

![11-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6031799.png)

![7-(2,3-difluorobenzyl)-2-[(5-methyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6031806.png)

![2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B6031808.png)

![7-(3-methyl-2-oxopentanoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031814.png)

![2-(2,3,4-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine trifluoroacetate](/img/structure/B6031820.png)

![2-ethoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6031834.png)

![phenyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B6031841.png)

![7-(2-hydroxybenzoyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6031849.png)

![N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B6031879.png)

![methyl 2-({[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6031883.png)

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(tetrahydro-2H-pyran-3-ylmethyl)acetamide](/img/structure/B6031891.png)